molecular formula C16H17N5O4 B6535134 N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethoxybenzamide CAS No. 1171600-69-3

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethoxybenzamide

Cat. No. B6535134
CAS RN: 1171600-69-3
M. Wt: 343.34 g/mol
InChI Key: JCJQAWZWJKXSIR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyrazole ring, an oxadiazole ring, and a benzamide group. Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Benzamide is a simple compound of a benzene ring attached to an amide functional group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The pyrazole and oxadiazole rings, being aromatic, would contribute to the compound’s stability .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole and oxadiazole rings, as well as the amide group. Pyrazoles can undergo a variety of reactions, including N-alkylation and N-acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings could contribute to its stability, while the amide group could influence its solubility in different solvents .

Scientific Research Applications

Catalytic Activity

The compound has been used in the synthesis of pyrazole-based ligands, which have shown excellent catalytic activities . Specifically, the ligand-Cu complexes developed from these ligands have demonstrated high efficiency in the oxidation of catechol to o-quinone .

Biological Transformation Agent

Pyrazole-based ligands, such as the one synthesized from this compound, have been used as biological transformation agents . They can promote unique coordination with metal ions, which can be used as a precursor for the development of metalloenzymes .

Biological Active Agent

These ligands have also been used as biological active agents . They have potential effects on the solubility and interactions of target compounds with biological macromolecules .

Sensor for Cancer

The compound could potentially be used in the development of sensors for cancer . The unique coordination of pyrazole-based ligands with metal ions could be leveraged for this purpose .

Anticancer Agent

The compound could also be used in the development of anticancer agents . The unique properties of pyrazole-based ligands make them suitable for this application .

Catalyst for Hydrolysis Reactions and Oxidation

Pyrazole-based ligands, such as the one synthesized from this compound, have been used as catalysts for hydrolysis reactions and oxidation .

Medicine

The compound could potentially be used in the development of new medicines . The unique properties of pyrazole-based ligands make them suitable for this application .

Antibiotic Agent

The compound could also be used in the development of antibiotic agents . The unique properties of pyrazole-based ligands make them suitable for this application .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some pyrazole derivatives have been studied for their biological activity, including as catalysts for oxidation reactions .

Future Directions

The study and development of pyrazole and oxadiazole derivatives is a dynamic field, with potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . This compound, with its combination of functional groups, could be of interest in these areas.

properties

IUPAC Name

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4/c1-9-7-12(21(2)20-9)15-18-19-16(25-15)17-14(22)11-8-10(23-3)5-6-13(11)24-4/h5-8H,1-4H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJQAWZWJKXSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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